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Compound of Interest
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This guide provides a comprehensive overview of the efficacy of LP10, a novel liposomal

formulation of tacrolimus, for the treatment of Oral Lichen Planus (OLP). The data presented is

primarily from a Phase 2a clinical trial. It is important to note that this was an open-label study

and did not include a placebo arm for direct comparison. The information is intended for

researchers, scientists, and drug development professionals to objectively assess the

performance of LP10.

Oral Lichen Planus is a chronic, T-cell-mediated autoimmune disease affecting the oral

mucosa, with no current FDA-approved therapy.[1] LP10 is being developed as a potential first-

in-class therapy to address this unmet medical need.[2]

Efficacy Data from Phase 2a Clinical Trial
A multicenter, dose-ranging Phase 2a study was conducted to evaluate the safety and efficacy

of LP10 in 27 adults with biopsy-confirmed symptomatic OLP who had previously failed

standard therapies.[2][3] Patients administered a 3-minute LP10 oral rinse twice daily for four

weeks, followed by a two-week safety follow-up.[2] All three dose cohorts (0.25 mg, 0.5 mg,

and 1.0 mg) demonstrated statistically significant improvements at the 4-week mark across

multiple efficacy endpoints (p<0.05).[2]
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Efficacy Endpoint Measurement Tool Outcome at Week 4

Investigator Assessment
Investigator Global

Assessment (IGA)

Clear reductions in ulceration

and erythema scores.[2]

Patient-Reported Pain and

Sensitivity

Numerical Rating Scales

(NRS)

Significant reductions in pain

and sensitivity.[2][4]

Patient-Reported Symptoms
OLP Symptom Severity

Measure (OLPSSM)

Meaningful improvement in

overall symptom burden.[2][4]

Patient Global Response
Patient Global Response

Assessment (GRA)

Not detailed in the search

results.

Sustained efficacy was observed, with all patients maintaining clinical benefit through the 2-

week follow-up period.[2]

Safety and Tolerability
LP10 was well-tolerated among all 27 patients who completed the treatment, with no serious

adverse events reported.[2][3] The most common treatment-related adverse event was mild to

moderate dry mouth, occurring in 18.5% of patients.[2][3] A key finding was the minimal

systemic exposure to tacrolimus, with 76% of blood measurements below the detection limit

(<1.0 ng/mL), underscoring the favorable safety profile of this topical formulation.[2][3]

Experimental Protocols
Phase 2a Clinical Trial Methodology

The Phase 2a study was a multicenter, dose-ranging, open-label trial conducted at five U.S.

clinical sites.[2]

Participants: 27 adult patients (81.5% female, median age 62) with biopsy-confirmed

symptomatic OLP who had failed previous standard therapies, including topical

corticosteroids.[2]

Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg,

and 1.0 mg of tacrolimus). They used a 10 mL LP-10 oral rinse for 3 minutes twice daily for 4
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weeks.[2][4]

Follow-up: A 2-week safety follow-up was conducted after the treatment period.[2]

Primary Endpoint: Safety and tolerability.[3]

Secondary Efficacy Endpoints: Investigator Global Assessment (IGA),

Reticulation/Erythema/Ulceration (REU) score, Pain/Sensitivity Numerical Rating Scale

(NRS), and OLP Symptom Severity Measure (OLPSSM).[2][4]

Mechanism of Action
LP10 is a proprietary liposomal formulation of tacrolimus, a calcineurin inhibitor.[2] Its

mechanism of action in OLP, a T-cell-mediated autoimmune disease, involves the inhibition of

T-lymphocyte activation. Tacrolimus binds to the immunophilin FKBP12, and this complex then

inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the

dephosphorylation of the nuclear factor of activated T-cells (NF-AT), blocking its translocation

to the nucleus and thereby inhibiting the transcription of genes for pro-inflammatory cytokines

like Interleukin-2 (IL-2).
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Patient Screening

Enrollment (n=27)
Biopsy-confirmed OLP,

Failed prior therapy

Dose Allocation
(3 Cohorts)

Cohort 1
0.25 mg LP10

Cohort 2
0.5 mg LP10

Cohort 3
1.0 mg LP10

4-Week Treatment
Twice daily 3-min oral rinse

Week 4 Assessment
Safety & Efficacy Endpoints

2-Week Safety Follow-up

End of Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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